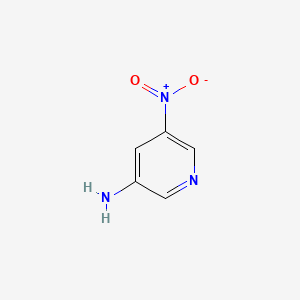
5-Nitropyridin-3-amine
概要
説明
5-Nitropyridin-3-amine: is an organic compound with the molecular formula C₅H₅N₃O₂ It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and an amino group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
The preparation of 5-Nitropyridin-3-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the nitration of 3-aminopyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The reaction is carried out under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
化学反応の分析
Types of Reactions:
Reduction: 5-Nitropyridin-3-amine can undergo reduction reactions to convert the nitro group to an amino group, forming 3,5-diaminopyridine.
Common Reagents and Conditions:
Reducing Agents: Hydrazine hydrate, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Ammonia, amines, halogens.
Major Products:
3,5-Diaminopyridine: Formed by the reduction of this compound.
Various Substituted Pyridines: Formed through nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
5-Nitropyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry:
The compound is used in the production of dyes, pigments, and other materials. Its reactivity allows for the creation of specialized materials with desired properties .
作用機序
The mechanism of action of 5-Nitropyridin-3-amine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and engage in nucleophilic attacks. These interactions enable the compound to modulate biological pathways and chemical reactions .
類似化合物との比較
3-Nitropyridine: Similar structure but lacks the amino group at the 3-position.
5-Aminopyridine: Similar structure but lacks the nitro group at the 5-position.
3,5-Dinitropyridine: Contains two nitro groups at the 3 and 5 positions.
Uniqueness:
5-Nitropyridin-3-amine is unique due to the presence of both nitro and amino groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
特性
IUPAC Name |
5-nitropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWMMPVSSQFMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376548 | |
| Record name | 5-nitropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-59-8 | |
| Record name | 5-nitropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)


![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)







